Calycanine
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Overview
Description
Calycanine is a dibenzonaphthyridine.
Scientific Research Applications
Constitution and Structure Analysis Calycanine, a dehydrogenation product of the alkaloid calycanthine, has been a subject of structural analysis in scientific research. Studies have explored its constitution and proposed various structures based on chemical analysis and synthesis. For instance, the synthesis of quinolino-(2:3:3′:2′)-quinoline, an isomer of calycanine, highlighted the compound's complex structure (R. Anet, 1958). Another study abandoned the initial formulation of calycanine as a carboline, suggesting instead that it is a compound formed by the fusion of a carbazole and a pyridine nucleus (L. Marion, R. Manske, M. Kulka, 1946).
X-Ray Analysis in Organic Chemistry Calycanine has also been utilized in the demonstration of X-ray methods for examining organic crystals. The detailed analysis of its structure through X-ray techniques exemplifies the method's utility in organic chemistry research, offering insights into molecular structures that may not be attainable through other means (A. Hargreaves, W. Taylor, 1941).
Degradation and Synthesis Studies Further research on calycanine includes its degradation and synthesis. Studies have focused on understanding its chemical behavior and potential derivatives through various chemical processes. For example, the oxidation of benzoylcalycanthine yielded calycanine, and its subsequent treatment under specific conditions produced new compounds, shedding light on its chemical properties and potential applications (M. Takamizawa, H. Takahashi, H. Sakakibara, T. Kobayashi, 1967).
properties
CAS RN |
218-30-4 |
---|---|
Product Name |
Calycanine |
Molecular Formula |
C16H10N2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
quinolino[4,3-c]quinoline |
InChI |
InChI=1S/C16H10N2/c1-3-7-15-11(5-1)13-9-18-16-8-4-2-6-12(16)14(13)10-17-15/h1-10H |
InChI Key |
SZHOANKNVRPRGI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)C4=CC=CC=C4N=C3 |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)C4=CC=CC=C4N=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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